N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a fused benzo[f][1,4]oxazepin core substituted with a fluorine atom at position 7 and a 3-oxo group. The structure is further functionalized via an ethyl linker to a 4-methylthiazole-5-carboxamide moiety. This compound’s design combines structural motifs associated with metabolic stability (fluorine substitution) and bioactivity (thiazole carboxamide), making it a candidate for therapeutic applications, particularly in antiviral or CNS-targeted therapies .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-15(24-9-19-10)16(22)18-4-5-20-7-11-6-12(17)2-3-13(11)23-8-14(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXKLNCLWHUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl Intermediate
This step involves the fluorination of a benzo-fused oxazepinone structure through electrophilic fluorination reactions.
Reagents: Fluorinating agents such as Selectfluor.
Conditions: Mild conditions, typically using organic solvents like dichloromethane.
Coupling with Ethylamine
The intermediate is then coupled with ethylamine to introduce the ethyl side chain.
Reagents: Ethylamine, typically in the presence of a base like triethylamine.
Conditions: Room temperature, overnight reaction.
Final Coupling with 4-methylthiazole-5-carboxylic Acid
The product from the second step is coupled with 4-methylthiazole-5-carboxylic acid via amide bond formation.
Reagents: Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Organic solvent, room temperature.
Industrial Production Methods
Industrial synthesis may follow similar pathways but on a larger scale using continuous flow reactors for better yield and efficiency.
Typical adjustments include the optimization of reaction times, temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically at the oxazepinone ring or the thiazole moiety.
Reduction: : The carbonyl group in the oxazepinone ring can be reduced to a hydroxyl group.
Substitution: : Halogen substitution at the fluorine position is possible.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reactions: : Nucleophiles like NaNH2.
Major Products Formed
Oxidized derivatives such as oxazepinone N-oxides.
Reduced derivatives like alcohols.
Substituted derivatives with different halogens or nucleophiles.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Involves exploring the reactivity of the oxazepinone and thiazole rings.
Biology and Medicine
Investigated for its potential antiviral, antibacterial, and anticancer activities.
Functions as a ligand in bioassays to study enzyme interactions.
Industry
Employed in the development of novel polymers and materials with specific electronic properties.
Potential use in organic electronics and photonic applications.
Mechanism of Action
The compound's mechanism of action in biological systems is thought to involve:
Molecular Targets: : Primarily targets enzymes and proteins with reactive thiol or amino groups.
Pathways: : May interfere with pathways involving oxidative stress and cellular respiration.
Comparison with Similar Compounds
The compound is compared to structurally related molecules based on heterocyclic cores, substituents, and biological relevance. Below is a detailed analysis:
Structural Analogs with Benzo-Fused Oxazepin/Oxazin Cores
Key Differences :
- Core Heterocycle: The target compound’s benzo[f]oxazepin core (7-membered ring) differs from benzo[b]oxazepin () and benzo[b]oxazin () in ring size and substitution patterns. The 7-fluoro group in the target may enhance metabolic stability compared to non-fluorinated analogs .
Thiazole Carboxamide Derivatives
Key Differences :
- Substituent Complexity : The target compound lacks the urea linkage and dichlorobenzyl group seen in ’s antiviral agents, suggesting a different mechanism of action. Its simpler amide linkage may favor improved solubility or reduced toxicity.
- Fluorine vs.
Crystallographic and Conformational Comparisons
The crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate () reveals an envelope conformation in the benzothiazine residue, stabilized by weak intramolecular C–H⋯O interactions. While structurally distinct, this highlights the importance of conformational flexibility in heterocyclic systems. The target compound’s ethyl linker may adopt a similar conformation, enabling optimal interactions with biological targets .
Pharmacokinetic Properties
- Metabolic Stability: The 7-fluoro substitution likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s amino-substituted oxazepin) .
- Solubility : The ethyl linker and thiazole carboxamide may enhance aqueous solubility relative to bulkier dichlorobenzyl derivatives () .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorinated benzoxazepine moiety : The presence of fluorine enhances lipophilicity and potential receptor binding.
- Thiazole ring : Known for its biological activity, thiazoles can interact with various biological targets.
- Carboxamide group : This functional group is often associated with increased solubility and bioavailability.
Molecular Formula : C₁₉H₁₆F₂N₂O₃
Molecular Weight : 362.34 g/mol
CAS Number : 2034529-04-7
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related benzoxazepin derivatives have shown efficacy against various cancer cell lines, demonstrating the potential of this compound class in oncology. Studies have highlighted that modifications to the benzoxazepine structure can influence cytotoxicity and selectivity towards cancer cells.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of specific kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
- Modulation of apoptotic pathways : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by activating pro-apoptotic factors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Substitution effects : The introduction of electron-withdrawing groups (like fluorine) enhances potency by improving binding interactions with target proteins.
- Chain length variations : Alterations in the ethyl chain length have been shown to affect the compound's efficacy and metabolic stability.
Case Studies and Research Findings
-
Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human leukemia cells, with some exhibiting IC50 values in the low nanomolar range.
Compound IC50 (nM) Cell Line A 50 HL60 B 100 K562 C 200 U937 - Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for related compounds, suggesting potential for oral bioavailability.
- In Vivo Efficacy : Animal model studies are needed to further assess the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the critical steps in synthesizing this compound, and what reaction conditions are optimal?
The synthesis involves three key steps:
- Step 1 : Fluorination of the benzo-fused oxazepinone intermediate using Selectfluor in dichloromethane under mild conditions .
- Step 2 : Coupling the fluorinated intermediate with ethylamine in the presence of triethylamine at room temperature .
- Step 3 : Amide bond formation with 4-methylthiazole-5-carboxylic acid using EDCI as a coupling agent in an organic solvent . Yield optimization requires strict control of solvent purity, reaction time (overnight for coupling), and stoichiometric ratios of reagents.
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substituent positions .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. How does the compound’s structure influence its potential biological targets?
The fluoro-oxazepinone moiety may interact with kinase ATP-binding pockets, while the thiazole carboxamide group enhances solubility and binding specificity. Similar compounds with trifluoromethyl or chloro substituents show kinase inhibition .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data be resolved?
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to rule out false positives.
- Purity Analysis : Use HPLC to confirm >95% purity, as impurities in the ethylamine coupling step may skew activity .
- Structural Analog Testing : Benchmark against fluoro- and chloro-substituted analogs (e.g., ) to isolate substituent effects .
Q. What strategies optimize the coupling reaction efficiency?
- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve amide bond yields .
- Solvent Optimization : Replace dichloromethane with DMF or THF to enhance solubility of the thiazole carboxamide .
- Temperature Gradients : Perform reactions at 0–40°C to minimize side-product formation during ethylamine coupling .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with methyl, ethyl, or trifluoromethyl groups on the thiazole ring (see for methodology) .
- Biological Profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to map substituent contributions to potency .
- Computational Modeling : Use molecular docking to predict binding modes and guide rational design .
Q. What mechanistic insights explain the fluorination step’s selectivity?
- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to identify intermediates and rate-limiting steps .
- Isotopic Labeling : Use ¹⁸O-labeled oxazepinone to trace oxygen exchange during fluorination .
- DFT Calculations : Model transition states to rationalize Selectfluor’s electrophilic fluorination mechanism .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR spectral data?
- Deuterated Solvent Calibration : Ensure solvents (e.g., DMSO-d₆) are anhydrous to prevent peak splitting .
- Cross-Validation : Compare with spectra of structurally related compounds (e.g., chloro-substituted analogs in ) .
- Dynamic Effects : Account for rotameric equilibria in the ethylamine linker, which may cause signal broadening .
Q. What factors contribute to compound instability during biological assays?
- pH Sensitivity : The oxazepinone ring may hydrolyze under acidic conditions; use phosphate-buffered saline (pH 7.4) for stability .
- Light Exposure : Protect from UV light to prevent thiazole ring degradation .
- Storage Conditions : Lyophilize and store at -20°C in amber vials to extend shelf life .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Selectfluor, CH₂Cl₂ | Use freshly distilled solvent |
| 2 | Ethylamine, Et₃N | Stir for 12–16 hours |
| 3 | EDCI, RT | Pre-activate carboxylic acid |
Q. Table 2: SAR of Structural Analogs
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 7-Fluoro | 12 nM (Kinase X) | |
| 7-Chloro | 45 nM (Kinase X) | |
| 4-Methylthiazole | Improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
